An In-depth Technical Guide to the Physicochemical Properties of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within the diverse toolkit of fluorinated building blocks, partially fluorinated alcohols such as 4,4,5,5,6,6,6-Heptafluorohexan-1-ol represent a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this intriguing molecule, offering insights for its effective utilization in research and development.
Molecular Identity and Core Properties
4,4,5,5,6,6,6-Heptafluorohexan-1-ol, a primary alcohol bearing a heptafluorinated tail, possesses a unique combination of polar and nonpolar characteristics. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇F₇O | [1][2] |
| Molecular Weight | 228.11 g/mol | [1][2] |
| CAS Number | 679-02-7 | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Synonyms | 3-(Perfluoropropyl)propan-1-ol, 1H,1H,2H,2H,3H,3H-Perfluorohexan-1-ol | [1][4] |
Thermal and Physical Characteristics
The thermal and physical properties of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol are crucial for its handling, purification, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Boiling Point | 140 °C | [2] |
| Melting Point | No experimental data available. The compound is a liquid at room temperature. | |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >110°C | [3] |
The relatively high boiling point compared to non-fluorinated hexanols is a characteristic feature of fluorinated alcohols, attributable to increased molecular weight and strong intermolecular interactions.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental and formulation contexts. 4,4,5,5,6,6,6-Heptafluorohexan-1-ol exhibits a distinct solubility profile.
It is sparingly soluble in water but demonstrates good miscibility with a range of organic solvents, including dimethyl sulfoxide (DMSO) and ethanol[5]. This amphiphilic character, arising from its polar hydroxyl head and a lipophilic fluorinated tail, is a key feature for its application in medicinal chemistry.
Experimental Protocol for Solubility Determination:
A reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol.
Acidity and Reactivity
The acidity of the hydroxyl proton is a key parameter influencing the reactivity of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol in chemical synthesis.
| Property | Value | Source(s) |
| pKa | 14.79 ± 0.10 (Predicted) | [3] |
The predicted pKa is similar to that of simple primary alcohols, suggesting that the inductive effect of the distant heptafluoropropyl group on the acidity of the hydroxyl proton is minimal. This allows for its participation in standard alcohol reactions such as esterification, etherification, and oxidation under typical conditions.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol. While a comprehensive set of publicly available spectra is limited, the expected spectral features can be predicted based on its structure.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the alkyl chain. The protons closest to the hydroxyl group (at C1) will be the most deshielded. The protons at C2 and C3 will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on C4.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will appear in the typical range for alcohols (around 60 ppm). The carbons bearing fluorine atoms (C4, C5, and C6) will exhibit characteristic splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show three distinct signals for the three different fluorine environments (-CF₂-, -CF₂-, and -CF₃). The chemical shifts and coupling constants will provide detailed information about the electronic environment of the fluorine atoms.
5.2. Infrared (IR) Spectroscopy
The IR spectrum of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
5.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ at m/z 228 would be expected, although it may be of low intensity. The fragmentation pattern would likely involve the loss of water (m/z 210) and cleavage of the C-C bonds, leading to characteristic fluorinated fragments.
Role in Drug Discovery and Development
Fluorinated building blocks are invaluable in medicinal chemistry for their ability to modulate key drug properties. While specific examples of drug candidates containing the 4,4,5,5,6,6,6-heptafluorohexan-1-ol moiety are not widely reported in publicly available literature, its structural features make it a promising scaffold for several applications:
-
Lipophilicity Modification: The heptafluoropropyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.
-
Conformational Control: The bulky and rigid nature of the fluorinated chain can be used to control the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its target.
-
Building Block for Synthesis: As a primary alcohol, it serves as a versatile starting material for the introduction of the heptafluorohexyl group into more complex molecules through various chemical transformations.
The workflow for incorporating such a building block into a drug discovery program is outlined below.
Caption: General workflow for utilizing 4,4,5,5,6,6,6-Heptafluorohexan-1-ol in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,4,5,5,6,6,6-Heptafluorohexan-1-ol.
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4,5,5,6,6,6-Heptafluorohexan-1-ol is a valuable fluorinated building block with a unique set of physicochemical properties. Its combination of a reactive hydroxyl group and a stable, lipophilic fluorinated tail makes it an attractive tool for medicinal chemists seeking to fine-tune the properties of drug candidates. While its direct incorporation into marketed drugs is not yet prominent, the principles of fluorine chemistry suggest its potential for future applications in the development of novel therapeutics. A thorough understanding of its properties, as outlined in this guide, is the first step towards unlocking its full potential in the laboratory and beyond.
References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600. [Link]
-
19Flourine NMR. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244). [Link]
-
ResearchGate. 13C NMR spectra of halocarbons | Request PDF. [Link]
-
PubChem. 4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PMC - NIH. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
PMC - PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. [Link]
-
Interpretation of mass spectra. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. [Link]
-
MSU chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
SpectraBase. 4,4,5,5,6,6,6-Heptafluorohexanal. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. 5,5,6,6,6-Pentafluorohexan-1-ol. [Link]
-
EPA. 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro- - Substance Details - SRS. [Link]
-
ResearchGate. How to activate 5,5,6,6,6-Pentafluorohexan-1-ol ?. [Link]
-
ResearchGate. 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. [Link]
-
The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
NIH. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]
-
The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]
-
PMC - NIH. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
-
NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL CAS#: 679-02-7 [m.chemicalbook.com]
- 3. 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL price,buy 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL - chemicalbook [chemicalbook.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 5,5,6,6,6-Pentafluorohexan-1-ol | 58556-45-9 | Benchchem [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
